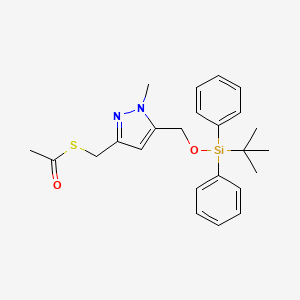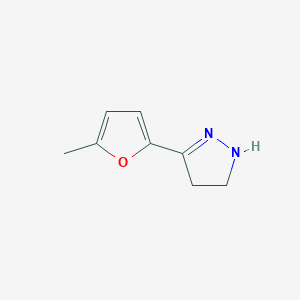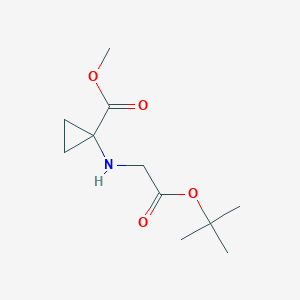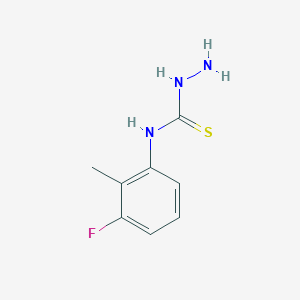
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide is a chemical compound with the molecular formula C8H10FN3S. It is a derivative of thiosemicarbazide, which has been studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in an ethanol medium, and the mixture is heated under reflux conditions for a specific period .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antiparasitic properties.
Medicine: Investigated for its anticancer activity, particularly against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in cancer cell proliferation and induces apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide
- 4-(3-Chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. These substituents can enhance its lipophilicity and ability to interact with biological targets, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C8H10FN3S |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-amino-3-(3-fluoro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10FN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
Clé InChI |
YKUVLRJPVZJFIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)NC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


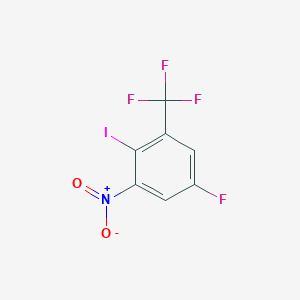
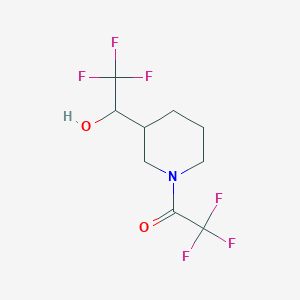
![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)

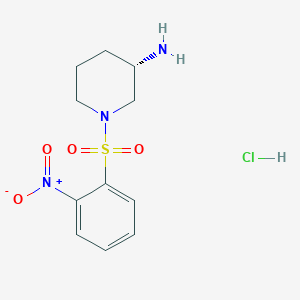
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
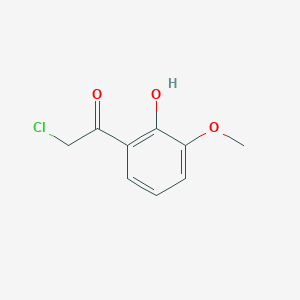
![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)

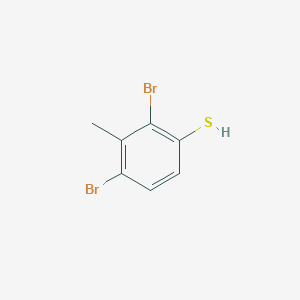
![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
